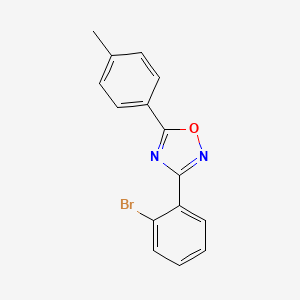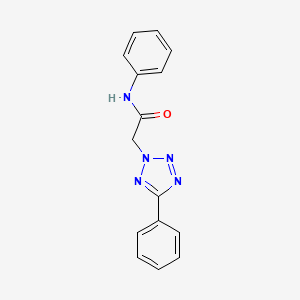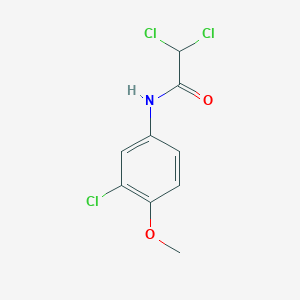
N-cyclohexyl-2-(1-pyrrolidinyl)acetamide
Descripción general
Descripción
N-cyclohexyl-2-(1-pyrrolidinyl)acetamide, commonly known as CX-717, is a nootropic drug that has gained significant attention in the scientific community due to its potential cognitive enhancing effects. The compound belongs to the class of ampakines, which are known to modulate the activity of AMPA receptors in the brain. CX-717 has been shown to improve memory, attention, and learning in preclinical studies, making it a promising candidate for the treatment of cognitive disorders.
Aplicaciones Científicas De Investigación
1. Use in Synthesis of Opioid Kappa Agonists
N-cyclohexyl-2-(1-pyrrolidinyl)acetamide has been integral in synthesizing a novel series of potent opioid kappa agonists. Studies like Costello et al. (1991) demonstrate the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, identifying compounds with kappa agonist properties. These compounds were synthesized using chiral amino acids, introducing various alkyl and aryl substituents, and showed potent naloxone-reversible analgesic effects in animal models (Costello, James, Shaw, Slater, & Stutchbury, 1991).
2. Development of Antiarrhythmic Drugs
Another application of this compound is in the development of antiarrhythmic drugs. For example, a study by Walker et al. (1996) developed a method for quantifying an antiarrhythmic drug in rat blood and tissues, which involved the use of a reversed-phase high-performance liquid chromatography (HPLC) coupled with UV detection. This research is significant for understanding the pharmacokinetics of such drugs in biological systems (Walker, Wall, & Walker, 1996).
3. Research in Local Anesthetics
The compound has been used in research related to local anesthetics. Vasvári-Debreczy et al. (1981) explored the oxidative cyclization of 2-pyrrolidinyl-acetamide and -propionamide local anaesthetics. Their work led to the discovery of new bicyclic compounds, contributing to the understanding of the chemical properties and potential applications of these local anesthetics (Vasvári-Debreczy, Beckett, & Vutthikongsirigool, 1981).
4. Sigma Receptor Ligand Synthesis
The compound has been instrumental in synthesizing sigma receptor ligands. A study by de Costa et al. (1990) focused on synthesizing a series of compounds related to benzeneacetamides, exploring their structure-activity requirements. These compounds exhibited high affinity and selectivity for sigma receptors and showed insignificant affinity for other receptors, highlighting their potential as valuable tools in sigma receptor studies (de Costa, Rice, Bowen, Thurkauf, Rothman, Band, Jacobson, Radesca, Contreras, & Gray, 1990).
5. Antiprion Compound Research
An interesting application is in antiprion compound research. Hosokawa-Muto et al. (2019) studied the oral toxicity of a novel antiprion compound in rats and cynomolgus monkeys, showing its potential as a therapeutic agent for prion diseases. This study is significant for understanding the safety and efficacy of such compounds in living organisms (Hosokawa-Muto, Kimura, & Kuwata, 2019).
Propiedades
IUPAC Name |
N-cyclohexyl-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c15-12(10-14-8-4-5-9-14)13-11-6-2-1-3-7-11/h11H,1-10H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZYCUYUXUDYNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(pyrrolidin-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-furylmethyl)-7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5855394.png)
![4-[(2-bromo-4-chlorophenoxy)acetyl]morpholine](/img/structure/B5855405.png)

![3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5855412.png)
![1-[2-(2,6-dimethylphenoxy)ethyl]piperidine](/img/structure/B5855417.png)
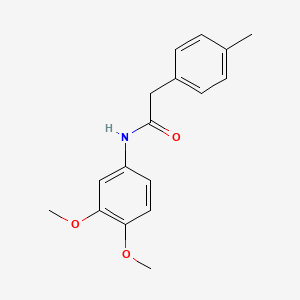
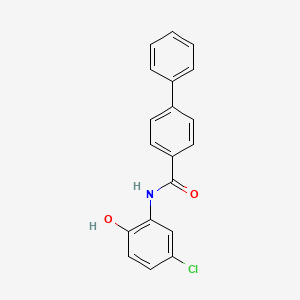
![4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzonitrile](/img/structure/B5855442.png)
![7-(3,4-dimethoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5855451.png)


